N-(2-hydroxyethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide
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Overview
Description
Typically, this would include the compound’s systematic name, other names (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthetic Chemistry Applications
Reaction and Compound Formation
A study by Takamizawa et al. (1968) explored the reaction of thiamine with isocyanates, leading to the formation of perhydrofurothiazole derivatives through cycloaddition and carbamoylation reactions. This research illustrates the potential of thiazolium compounds in synthetic organic chemistry, showcasing their reactivity and the possibility of forming complex structures (Takamizawa, Hirai, Matsumoto, & Ishiba, 1968).
Phthalocyanine Derivatives
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which showed high singlet oxygen quantum yields. Such compounds are promising for photodynamic therapy applications due to their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Biochemical Applications
Inhibitory Effects on Cancer Cell Proliferation
Stowell, Huot, and Van Voast (1995) found that N-hydroxy-N'-phenyloctanediamide, a compound related to N-(2-hydroxyethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide, inhibited the proliferation of AXC rat prostate cancer cells in vitro. This indicates the potential therapeutic applications of these compounds in cancer treatment (Stowell, Huot, & Van Voast, 1995).
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound, including any necessary precautions or protective measures.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound.
properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-7-6-14-11(18)12(19)16-13-15-10(8-20-13)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2,(H,14,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZLLDOCNIOHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide |
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